2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine
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Overview
Description
2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine is a heterocyclic compound that contains a triazole ring substituted with a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) salts under mild conditions. The general synthetic route can be summarized as follows:
Preparation of 3-bromoaniline: This can be achieved by bromination of aniline using bromine in the presence of a suitable catalyst.
Formation of 3-bromophenyl azide: The 3-bromoaniline is then converted to 3-bromophenyl azide by reaction with sodium nitrite and sodium azide.
Cycloaddition Reaction: The 3-bromophenyl azide undergoes a cycloaddition reaction with an alkyne to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The triazole ring can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and other cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the triazole ring.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as kinases or proteases, thereby disrupting cellular processes essential for cancer cell survival . The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-2H-1,2,3-triazol-4-amine
- 2-(3-Chlorophenyl)-2H-1,2,3-triazol-4-amine
- 2-(3-Fluorophenyl)-2H-1,2,3-triazol-4-amine
Uniqueness
2-(3-Bromophenyl)-2H-1,2,3-triazol-4-amine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets compared to its chloro- or fluoro-substituted analogs .
Properties
Molecular Formula |
C8H7BrN4 |
---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
2-(3-bromophenyl)triazol-4-amine |
InChI |
InChI=1S/C8H7BrN4/c9-6-2-1-3-7(4-6)13-11-5-8(10)12-13/h1-5H,(H2,10,12) |
InChI Key |
KGKLWARYCIVAPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2N=CC(=N2)N |
Origin of Product |
United States |
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